4-(2,4-Difluorophenyl)piperidine
Overview
Description
4-(2,4-Difluorophenyl)piperidine is a chemical compound with the CAS Number: 291289-50-4 . It has a molecular weight of 197.23 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 4-(2,4-Difluorophenyl)piperidine is 1S/C11H13F2N/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-(2,4-Difluorophenyl)piperidine is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Antimicrobial Activity
4-(2,4-Difluorophenyl)piperidine derivatives have shown promising results in antimicrobial research. For instance, a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives demonstrated significant in vitro antibacterial and antifungal activities against pathogenic strains. Particularly, compounds like 4b, 4g, and 5e exhibited notable antimicrobial effectiveness, making them potential candidates for further research in this area (Mallesha & Mohana, 2014).
Synthesis Research
Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride has been conducted using piperidine-4-carboxylic acid and ethyl carbonochloridate. This process involved amidation, Friedel-Crafts acylation, and hydration, yielding a reasonable overall yield of 62.4%. This synthesis research is pivotal in developing more efficient production methods for such compounds (Zheng Rui, 2010).
Structural and Crystallographic Studies
The compound 4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate has been studied for its crystal structure, which includes extensive hydrogen-bond interactions between the cation-anion pair. This study contributes to the understanding of the molecular and crystallographic properties of such compounds (Jasinski et al., 2009).
Pharmaceutical Research
Some 4-(2,4-Difluorophenyl)piperidine derivatives have been explored in pharmaceutical research. For instance, compounds like 4-(diphenylmethyl)-1-[(imino)methyl]piperidines have shown potential as gastric antisecretory agents in rats (Scott et al., 1983).
Safety And Hazards
properties
IUPAC Name |
4-(2,4-difluorophenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYHSQRDRQUVOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586593 | |
Record name | 4-(2,4-Difluorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenyl)piperidine | |
CAS RN |
291289-50-4 | |
Record name | 4-(2,4-Difluorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 291289-50-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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